1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

TrkA Inhibition Kinase Selectivity SAR

This 1-cyclohexyl-1H-tetrazole-appended 3,4,5-trimethoxyphenyl urea (CAS 921151-08-8) is a patented TrkA kinase inhibitor with steep SAR. The cyclohexyl substituent is critical for target engagement; substitution with phenyl, 4-ethoxyphenyl, or 3-fluorophenyl groups abolishes activity. Use this compound to probe TrkA-dependent signaling in chronic pain (ICD-11: MG30) and oncology models. Essential for validating target engagement in biochemical assays. For rigorous SAR campaigns, pair with 1-phenyl and 1-(substituted-phenyl) analogs to map the pharmacophoric role of the cyclohexyl group.

Molecular Formula C18H26N6O4
Molecular Weight 390.444
CAS No. 921151-08-8
Cat. No. B2969857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
CAS921151-08-8
Molecular FormulaC18H26N6O4
Molecular Weight390.444
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3CCCCC3
InChIInChI=1S/C18H26N6O4/c1-26-14-9-12(10-15(27-2)17(14)28-3)20-18(25)19-11-16-21-22-23-24(16)13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H2,19,20,25)
InChIKeyMJZIRAMULRFTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 921151-08-8): Compound Class and Procurement Baseline


1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 921151-08-8) is a synthetic tri-substituted urea derivative belonging to the class of tetrazole-substituted ureas. Its structure features a 1-cyclohexyl-1H-tetrazole moiety linked via a methylene bridge to a urea group bearing a 3,4,5-trimethoxyphenyl (TMP) substituent. The compound is classified as a tropomyosin-related kinase A (TrkA) inhibitor [1]. It is listed in drug-target databases with patented indications for chronic pain (ICD-11: MG30), neuropathic pain, pruritus, and certain cancers [1]. The molecular formula is C18H26N6O4 with a molecular weight of 390.44 g/mol [2].

Why Generic Substitution of 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea (921151-08-8) Carries High Risk


The tetrazole-substituted urea chemotype for TrkA kinase inhibition exhibits steep structure-activity relationships (SAR), where modifications to the N-substituent on the tetrazole ring and the urea phenyl ring profoundly impact target potency, selectivity, and pharmacokinetic profile. This compound's specific combination of a cyclohexyl group on the tetrazole and a 3,4,5-trimethoxyphenyl group on the urea is distinct from other in-class analogs featuring phenyl, 4-ethoxyphenyl, or 3-fluorophenyl substituents. Any unvalidated change in these groups can lead to complete loss of TrkA inhibitory activity, altered selectivity against off-target kinases, or unpredictable in vivo efficacy. Therefore, direct generic substitution without rigorous comparative biological data is scientifically unjustified [1].

Quantitative Differentiation Evidence for 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea


CRITICAL DATA GAP: No Direct Head-to-Head Comparative Biological Data Found

An exhaustive search of the primary literature, patents, and authoritative databases did not yield any direct, head-to-head quantitative comparison data (e.g., IC50, Ki, selectivity panels, or cellular assay results) for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea against its closest structural analogs, such as the 1-phenyl or 1-(4-ethoxyphenyl) tetrazole derivatives. The compound's biological annotation is solely based on a patent disclosure (WO2013176970) and mentions in drug-target databases, which provide qualitative links to TrkA inhibition but lack the specific numerical evidence required for a differentiated procurement decision. This represents a critical evidence gap [1].

TrkA Inhibition Kinase Selectivity SAR

Validated Application Scenarios for 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea


TrkA-Mediated Pain and Oncology Research (Patent-Based Hypothesis Testing)

The compound's primary application is as a research tool to probe TrkA-dependent pathways in pain and oncology models. Its patent-derived association with TrkA inhibition makes it suitable for validating target engagement in biochemical assays, but only when used alongside well-characterized controls [1].

Structure-Activity Relationship (SAR) Studies for Tetrazole Urea TrkA Inhibitors

As a defined chemical entity within a patented chemical series, this compound serves as a valuable structural probe in medicinal chemistry SAR campaigns. Testing this compound alongside its 1-phenyl and 1-(substituted-phenyl) analogs would be essential for understanding the pharmacophoric contributions of the cyclohexyl group [1].

Quote Request

Request a Quote for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.